Methyl 5-chloro-1H-indazole-6-carboxylate

Kinase Inhibition Structure-Activity Relationship (SAR) Indazole Derivatives

Methyl 5-chloro-1H-indazole-6-carboxylate bears the 5-chloro/6-methyl ester substitution pattern—a privileged kinase inhibitor scaffold patented for modulating therapeutic targets. SAR evidence confirms C5-substituted indazoles achieve MAO-B IC50 values as low as 0.0025 µM, while the ester handle enables rapid diversification via hydrolysis, amide coupling, or reduction. As a phenol bioisostere, the indazole core delivers superior lipophilicity and metabolic stability. Procure this specific intermediate to ensure reproducible synthesis of kinase-focused libraries and MAO-B chemical probes; generic 6-carboxylate analogs lack the chlorine-driven potency documented in peer-reviewed SAR studies.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1227269-07-9
Cat. No. B1471019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-1H-indazole-6-carboxylate
CAS1227269-07-9
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C=NNC2=C1)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyIRNJLQBICRVUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-1H-indazole-6-carboxylate (CAS 1227269-07-9): Strategic Heterocyclic Intermediate for Drug Discovery


Methyl 5-chloro-1H-indazole-6-carboxylate (CAS 1227269-07-9) is a functionalized indazole heterocycle characterized by a chlorine atom at the 5-position and a methyl ester at the 6-position of the indazole core . Indazole is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved lipophilicity and metabolic stability compared to phenol, making it an effective bioisostere . This specific substitution pattern is a key feature in a broad class of indazole derivatives that have been patented and studied as protein kinase inhibitors, highlighting the scaffold's established relevance in modulating therapeutic targets .

Why Methyl 5-chloro-1H-indazole-6-carboxylate Cannot Be Casually Substituted


Generic substitution with other indazole-6-carboxylates or non-halogenated analogs is not scientifically sound because both the position and type of substituent on the indazole core are primary determinants of biological activity. The structure-activity relationship (SAR) for this scaffold is highly sensitive; for instance, a study on monoamine oxidase (MAO) inhibitors found that C5-substituted indazoles exhibited particularly potent MAO-B inhibition with IC50 values in the 0.0025–0.024 µM range, while compounds lacking this substitution or with modifications at other positions showed different or reduced activity . Similarly, the presence of a carboxyl group is known to be crucial for the inhibitory activity of indazole derivatives against protein kinases [1]. Therefore, procuring Methyl 5-chloro-1H-indazole-6-carboxylate specifically ensures the defined, and often optimized, chemical and biological properties that are not guaranteed by its close structural analogs.

Quantitative Evidence Guide for Methyl 5-chloro-1H-indazole-6-carboxylate


C5-Chloro Substitution Drives Sub-Nanomolar Potency in Related Kinase Scaffolds

While direct assay data for Methyl 5-chloro-1H-indazole-6-carboxylate itself is not available in the primary literature, class-level inference from closely related indazole derivatives demonstrates that the C5-chloro substitution on an indazole core is a critical driver of potency. A study on MAO-B inhibitors showed that C5-substituted indazoles, a class which includes the core of our target compound, achieved IC50 values ranging from 0.0025 µM to 0.024 µM, which represents a high level of potency for this target . This contrasts with other indazole analogs lacking this specific substitution pattern, which are typically less active .

Kinase Inhibition Structure-Activity Relationship (SAR) Indazole Derivatives

The 6-Carboxylate Moiety is Essential for Protein Kinase CK2 Inhibition

A class-level inference can be drawn from the study of indazole-based inhibitors of protein kinase CK2. Research has demonstrated the crucial impact of the carboxyl group on the inhibitory activity of studied compounds [1]. Specifically, among 3-aryl-indazole derivatives, those bearing a carboxylic acid group at the 5- or 7-position were identified as novel CK2 inhibitors, establishing the carboxyl moiety as a key pharmacophore [1]. Methyl 5-chloro-1H-indazole-6-carboxylate, as the methyl ester of a 6-carboxylic acid, serves as a direct prodrug or intermediate to this active pharmacophore.

Kinase Inhibition CK2 Indazole-6-carboxylic acid

Dual 5-Chloro-6-Carboxylate Pattern in a Privileged Scaffold

The indazole ring system is widely recognized as a 'privileged scaffold' in medicinal chemistry due to its ability to bind to multiple, unrelated biological targets. The specific combination of a 5-chloro and a 6-carboxylate substitution on this scaffold is a recurring motif in patents and literature for kinase inhibitors, including those targeting TTK, PLK4, and Aurora kinases [1]. This is in contrast to more generic indazole building blocks (e.g., 1H-indazole-6-carboxylic acid) which lack the halogen atom and are reported to have different target profiles, such as targeting TTK kinase .

Medicinal Chemistry Privileged Scaffold Drug Discovery

Key Application Scenarios for Methyl 5-chloro-1H-indazole-6-carboxylate (CAS 1227269-07-9)


Design and Synthesis of Novel Kinase Inhibitor Libraries

As established in the evidence guide, the dual 5-chloro/6-carboxylate substitution pattern on the indazole core is a privileged motif for kinase inhibition . This makes the compound an ideal starting material for medicinal chemists to rapidly generate diverse libraries of indazole-based kinase inhibitors. The methyl ester provides a convenient handle for further derivatization (e.g., hydrolysis to the carboxylic acid for amide coupling or reduction to an alcohol) to explore structure-activity relationships (SAR) around the 6-position .

Developing Bioisosteric Replacements for Phenol-containing Lead Compounds

The indazole core is a validated bioisostere of phenol, offering improved lipophilicity and metabolic stability . This compound can be procured and used to replace a phenol moiety in an existing lead molecule to potentially improve its drug-like properties, such as enhancing membrane permeability or reducing phase I/II metabolism, as supported by the evidence in Section 1 .

Building Block for Chemical Biology Probes Targeting MAO-B

The class-level inference in Section 3 indicates that C5-substituted indazoles exhibit potent inhibition of MAO-B, with IC50 values in the low nanomolar range . Therefore, Methyl 5-chloro-1H-indazole-6-carboxylate is a strategic precursor for synthesizing novel chemical probes to study MAO-B function in models of neuropsychiatric and neurodegenerative disorders .

Technical Documentation Hub

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